molecular formula C17H14ClNO3 B11374771 2-chloro-N,N-bis(furan-2-ylmethyl)benzamide

2-chloro-N,N-bis(furan-2-ylmethyl)benzamide

Cat. No.: B11374771
M. Wt: 315.7 g/mol
InChI Key: OLBGUPSFDFYJTC-UHFFFAOYSA-N
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Description

2-chloro-N,N-bis(furan-2-ylmethyl)benzamide is an organic compound characterized by the presence of a benzamide core substituted with a chlorine atom and two furan-2-ylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N,N-bis(furan-2-ylmethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzoyl chloride and furan-2-ylmethanol.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N,N-bis(furan-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the furan rings.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of dechlorinated products or modified furan rings.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2-chloro-N,N-bis(furan-2-ylmethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N,N-bis(furan-2-ylmethyl)benzamide depends on its application:

    Biological Activity: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

    Chemical Reactivity: The presence of the chlorine atom and furan rings allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(furan-2-ylmethyl)benzamide: Lacks one furan-2-ylmethyl group.

    N,N-bis(furan-2-ylmethyl)benzamide: Lacks the chlorine atom.

    2-chloro-N,N-bis(thiophen-2-ylmethyl)benzamide: Contains thiophene rings instead of furan rings.

Uniqueness

2-chloro-N,N-bis(furan-2-ylmethyl)benzamide is unique due to the combination of the chlorine atom and two furan-2-ylmethyl groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H14ClNO3

Molecular Weight

315.7 g/mol

IUPAC Name

2-chloro-N,N-bis(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C17H14ClNO3/c18-16-8-2-1-7-15(16)17(20)19(11-13-5-3-9-21-13)12-14-6-4-10-22-14/h1-10H,11-12H2

InChI Key

OLBGUPSFDFYJTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N(CC2=CC=CO2)CC3=CC=CO3)Cl

Origin of Product

United States

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